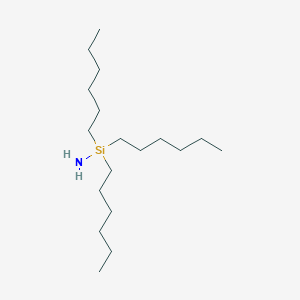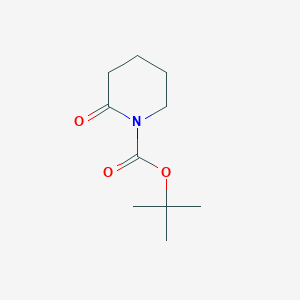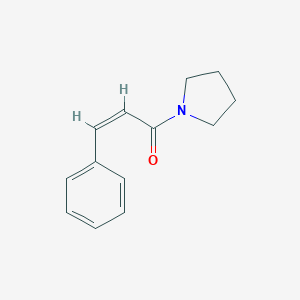
1-Cinnamoylpyrrolidine
Übersicht
Beschreibung
1-Cinnamoylpyrrolidine is an amide that has been found in P. taiwanense and has antiplatelet and DNA-cleaving activities . It inhibits arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets . 1-Cinnamoylpyrrolidine (250 µM) cleaves DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .
Molecular Structure Analysis
The molecular formula of 1-Cinnamoylpyrrolidine is C13H15NO . The formal name is (2E)-3-phenyl-1-(1-pyrrolidinyl)-2-propen-1-one . The InChi code is InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ .Chemical Reactions Analysis
1-Cinnamoylpyrrolidine has been found to have DNA-cleaving activities . It cleaves DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .Physical And Chemical Properties Analysis
1-Cinnamoylpyrrolidine is a solid . It is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . The molecular weight is 201.3 .Wissenschaftliche Forschungsanwendungen
Antiplatelet Activity
- Scientific Field : Cardiovascular System Research
- Summary of Application : 1-Cinnamoylpyrrolidine has been found to have antiplatelet activity. It inhibits arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets .
- Methods of Application : The compound is tested on isolated washed rabbit platelets. The aggregation of these platelets is induced by arachidonic acid or collagen, and the inhibitory effect of 1-Cinnamoylpyrrolidine is then measured .
- Results : 1-Cinnamoylpyrrolidine was found to inhibit platelet aggregation, with IC50 values of 30.5 and 37.3 µM for arachidonic acid- and collagen-induced aggregation, respectively .
DNA-Cleaving Activity
- Scientific Field : Bioorganic and Medicinal Chemistry
- Summary of Application : 1-Cinnamoylpyrrolidine has been found to have DNA-cleaving activities. It cleaves DNA in a cell-free DNA strand scission assay .
- Methods of Application : The compound is tested in a cell-free DNA strand scission assay. The assay is performed in the presence and absence of copper ions .
- Results : 1-Cinnamoylpyrrolidine (at a concentration of 250 µM) was found to cleave DNA in the presence of copper ions, but not in their absence .
Antibacterial Activity
- Scientific Field : Microbiology
- Summary of Application : 1-Cinnamoylpyrrolidine has been identified as having antibacterial activity. It was tested against five bacterial strains: E. coli, P. aeruginosa, B. substilis, S. aureus, and MRSA .
- Methods of Application : The compound is tested against various bacterial strains. The antibacterial activity is then measured .
- Results : The results of this study were not specified in the source .
Antioxidant Activity
- Scientific Field : Biochemistry
- Summary of Application : 1-Cinnamoylpyrrolidine has been identified as having antioxidant activity. It was tested in the diphenylpicrylhydrazyl radical (DPPH) decoloration assay .
- Methods of Application : The compound is tested in a DPPH decoloration assay. The assay measures the ability of the compound to scavenge free radicals .
- Results : 1-Cinnamoylpyrrolidine exhibited free radical scavenging activity, with an IC50 value of 12.6 ± 1.4 µM .
Molecular Modelling
- Scientific Field : Computational Chemistry
- Summary of Application : 1-Cinnamoylpyrrolidine has been used in computational molecular modelling studies. Modifications to the molecular core of 1-Cinnamoylpyrrolidine were suggested to increase its predicted activity .
- Methods of Application : The compound is used in computational models. The models predict the activity of the compound based on its structure .
- Results : Modifications to 1-Cinnamoylpyrrolidine led to an increase in the predicted activity from a pIC50 value of 9.872 to 10.656 .
α-Glucosidase Inhibitor
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1-Cinnamoylpyrrolidine has been evaluated as a potential α-glucosidase inhibitor. This enzyme plays a key role in the breakdown of carbohydrates, and inhibitors can be used in the treatment of diabetes .
- Methods of Application : The compound is tested in computational models that predict the activity of the compound based on its structure .
- Results : Modifications to 1-Cinnamoylpyrrolidine led to an increase in the predicted activity from a pIC50 value of 9.872 to 10.656 .
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGICUAXLIURX-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260488 | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cinnamoylpyrrolidine | |
CAS RN |
52438-21-8 | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)
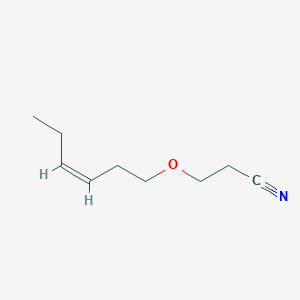
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

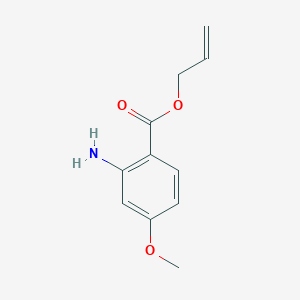

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
